

Application Notes and Protocols for Zosurabalpin

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Compound of Interest

Compound Name: Zosurabalpin

Cat. No.: B12396143

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of **Zosurabalpin**, a novel antibiotic targeting carbapenem-resistant *Acinetobacter baumannii* (CRAB).

Introduction

Zosurabalpin is a tethered macrocyclic peptide antibiotic with a unique mechanism of action. It inhibits the lipopolysaccharide (LPS) transporter complex (LptB2FGC) in *Acinetobacter baumannii*, leading to the accumulation of LPS in the inner membrane and subsequent bacterial cell death.^{[1][2]} This targeted action makes it a promising candidate for treating infections caused by multidrug-resistant *A. baumannii*.

Physicochemical Properties and Storage

Proper handling and storage of **Zosurabalpin** are critical to maintain its stability and activity.

Table 1: Physicochemical Properties of **Zosurabalpin**

Property	Value	Reference
Molecular Formula	C43H50N8O5S	[3]
Molecular Weight	790.97 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility	DMSO: 4.76 mg/mL (6.02 mM) with pH adjustment to 7 with 1 M HCl. Hygroscopic DMSO can impact solubility; use newly opened DMSO.	[4]
Aqueous Solubility	>100 mg/mL at pH 1–9	[5]

Storage Conditions:

- Powder: Store at -20°C for up to 3 years.[4] The product is stable for several weeks at room temperature during shipping.[3] Keep in a dry and dark place.[3]
- In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month. [4]

Safety Precautions

Handle **Zosurabalpin** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] Avoid formation of dust and aerosols.[6] In case of contact with eyes, rinse immediately with plenty of water.[6] If swallowed, rinse mouth with water and seek medical advice.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **Zosurabalpin** powder

- Dimethyl sulfoxide (DMSO), newly opened
- 1 M Hydrochloric acid (HCl)
- Sterile microcentrifuge tubes or vials

Protocol:

- Bring the **Zosurabalpin** powder vial to room temperature before opening.
- Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of **Zosurabalpin**).
- Adjust the pH to 7 with 1 M HCl to ensure complete dissolution.[\[4\]](#)
- Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.[\[7\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[\[4\]](#)

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

- **Zosurabalpin** stock solution
- Cation-adjusted Mueller Hinton Broth (CA-MHB)[\[8\]](#)
- Human serum (HS) or heat-inactivated horse serum (HoS)[\[8\]](#)
- *Acinetobacter baumannii* isolates
- Sterile 96-well microtiter plates

- Incubator (37°C)

Protocol:

- Bacterial Inoculum Preparation:
 - Culture *A. baumannii* isolates on appropriate agar plates overnight at 37°C.
 - Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of **Zosurabalpin** Dilutions:
 - Perform serial two-fold dilutions of the **Zosurabalpin** stock solution in CA-MHB supplemented with 20% human serum or 20% heat-inactivated horse serum in the 96-well plate.^{[1][8]} The use of serum is recommended to avoid aberrant readings such as trailing and skipped wells.^[8]
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the **Zosurabalpin** dilutions.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plates at 37°C for 18-24 hours.
- Reading the MIC:
 - The MIC is defined as the lowest concentration of **Zosurabalpin** that completely inhibits visible bacterial growth.^[8]

Table 2: In Vitro Activity of **Zosurabalpin** against *Acinetobacter baumannii*

Isolate Type	Medium	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
A. baumannii-calcoaceticus complex	CA-MHB + 20% Horse Serum	0.12	0.25	[1]
A. baumannii-calcoaceticus complex	CA-MHB + 20% Human Serum	0.25	0.5	[1]
Carbapenem-Resistant A. baumannii (CRAB)	Not specified	-	1	[9]

In Vivo Efficacy in a Mouse Thigh Infection Model

This protocol describes a neutropenic mouse thigh infection model to evaluate the in vivo efficacy of **Zosurabalpin**.

Materials:

- **Zosurabalpin**
- Vehicle for injection (e.g., sterile saline, PBS with or without a solubilizing agent)
- Cyclophosphamide
- Acinetobacter baumannii isolate
- Male CD-1 mice[\[10\]](#)
- Sterile syringes and needles

Protocol:

- Induction of Neutropenia:

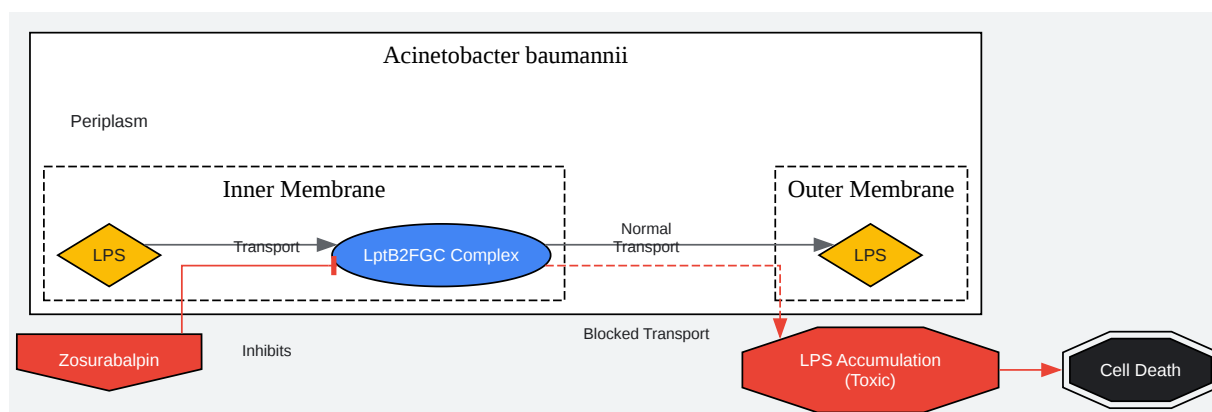
- Administer cyclophosphamide to the mice via intraperitoneal injection on days -4 and -1 prior to infection to induce a neutropenic state.[10]
- Infection:
 - Prepare a bacterial suspension of *A. baumannii* to the desired concentration.
 - Inject approximately 10^6 CFU of the bacterial suspension into the thigh muscle of each mouse.[10]
- **Zosurabalpin** Administration:
 - Initiate treatment 2 hours post-infection.[10]
 - Administer **Zosurabalpin** subcutaneously every 6 hours for 24 hours.[10] Doses can range from 6 to 360 mg/kg/day.[4]
- Determination of Bacterial Burden:
 - At 24 hours after the start of treatment, euthanize the mice.
 - Aseptically remove the infected thigh muscle.
 - Homogenize the tissue in sterile saline or PBS.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Table 3: In Vivo Efficacy of **Zosurabalpin** in Mouse Infection Models

Infection Model	Mouse Strain	Dosing Regimen	Outcome	Reference
Thigh Infection	Neutropenic CD-1	60 mg/kg, s.c., every 6h for 24h	Significant decrease in bacterial burden	[10]
Pneumonia	Neutropenic	Up to 360 mg/kg/day	>5-log10 CFU decrease at the highest dose	[1]
Sepsis	Immunocompetent	Varied doses, s.c., at 1 and 5h post-infection	Increased survival	[11]

Diagrams

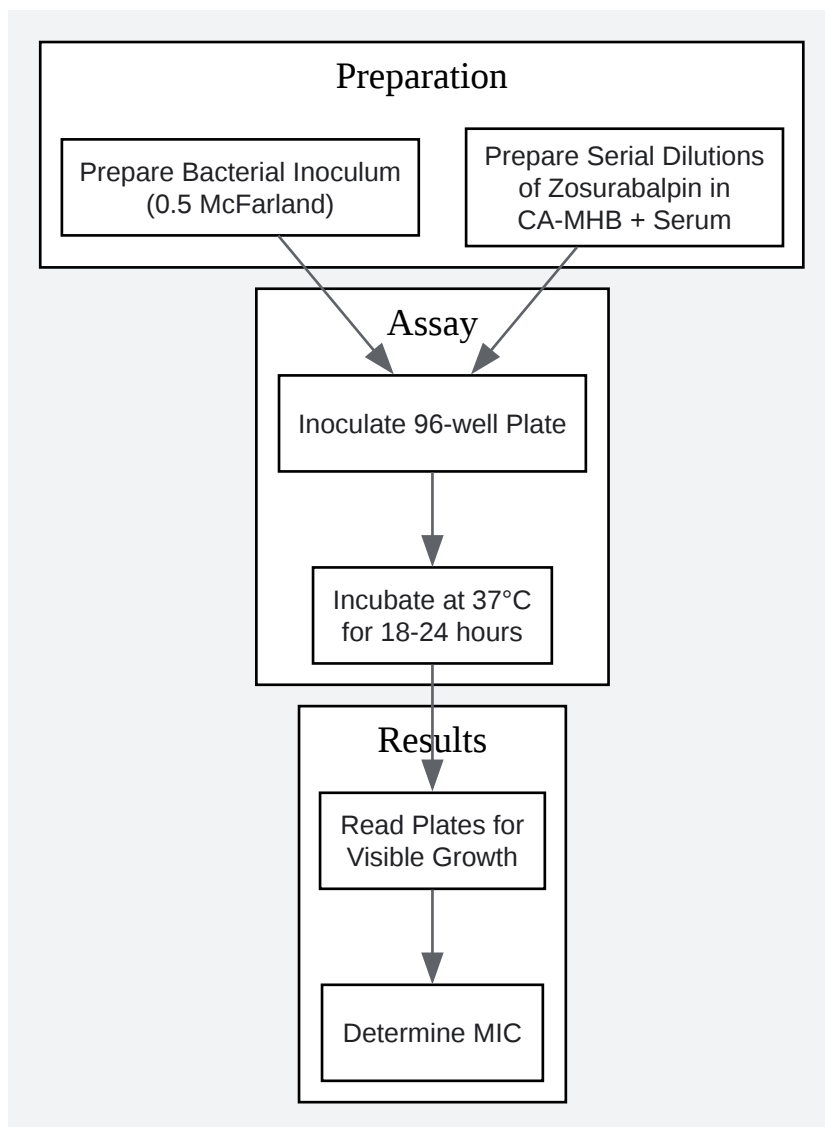
Mechanism of Action of Zosurabalpin



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Caption: Mechanism of action of **Zosurabalpin**.

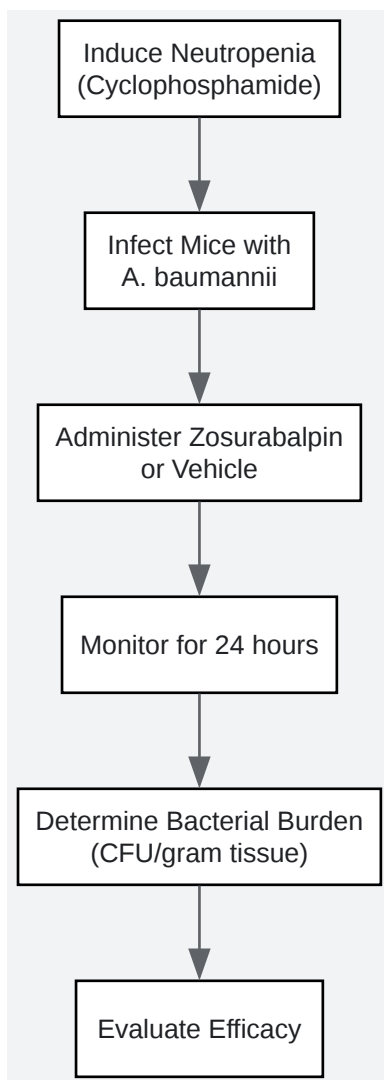
Experimental Workflow for MIC Assay



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship for In Vivo Efficacy Study



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Caption: Logical flow of an in vivo efficacy study.

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